molecular formula C8H9N5O2 B2494334 N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-18-2

N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2494334
CAS RN: 1775349-18-2
M. Wt: 207.193
InChI Key: AVRNNGJCJFDNLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide often involves heterocyclization reactions and cyclocondensation processes. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine are synthesized through heterocyclization of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles. The synthesis can also involve treating specific precursors with reagents like hydroxylamine or hydrazine to yield tetrahydro- or triazolo-substituted compounds, highlighting the versatility and complexity of methods used to construct such heterocyclic frameworks (Velihina et al., 2023; Desenko et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds like N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods reveal the presence of various functional groups and heterocyclic systems, providing insights into the molecule's geometric and electronic structure. Structural determination is crucial for understanding the compound's reactivity and potential interactions in chemical reactions (Thottempudi et al., 2014).

Chemical Reactions and Properties

Compounds within this class can participate in a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and cycloaddition. These reactions are pivotal for modifying the core structure or introducing new functional groups, thereby altering the compound's chemical properties. For instance, cyclocondensation with hydroxylamine or hydrazine leads to new heterocyclic systems, demonstrating the compound's versatility in chemical synthesis (Desenko et al., 1998).

Scientific Research Applications

Synthesis and Biological Activity Prediction

  • Danylchenko et al. (2016) focused on synthesizing a series of compounds including the N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide and predicting their biological activities. Using computer modeling, they identified potential antineurotic activities in these compounds, suggesting their use in treating male reproductive and erectile dysfunctions. The study also classified these compounds as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Reactions with Heterocyclic Amidines

  • Elmaati (2002) explored the reactions of heterocyclic amidines to synthesize novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other derivatives containing the antipyrine moiety. This research provides insights into the synthetic pathways and potential applications of these compounds in various fields (Elmaati, 2002).

Synthesis and Anticancer Activities

  • Riyadh et al. (2013) described the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. Some of these synthesized compounds exhibited anticancer and antimicrobial activities, highlighting their potential therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Molecular Docking Studies

  • Patil et al. (2021) synthesized a series of new piperazine and triazolo-pyrazine derivatives, including compounds similar to N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide. Their study included molecular docking studies and in vitro antimicrobial evaluation, which can be insightful for understanding the potential applications of these compounds in medicinal chemistry (Patil et al., 2021).

Mechanism of Action

While the exact mechanism of action of “N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is not specified in the retrieved papers, compounds with similar structures have been shown to exhibit various biological activities, such as antimicrobial , anticancer , and inhibitory activity against CDK2/cyclin A2 .

Future Directions

The future directions for the study of “N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” could involve further exploration of its biological activities and potential applications in pharmaceutical and agrochemical industries . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-4-3-13-6(8(15)10-4)5(11-12-13)7(14)9-2/h3H,1-2H3,(H,9,14)(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNNGJCJFDNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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